molecular formula C20H22ClN5O2S B12149847 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethy lphenyl)acetamide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethy lphenyl)acetamide

Cat. No.: B12149847
M. Wt: 431.9 g/mol
InChI Key: YLYWMJLHUXSZKF-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antifungal, antibacterial, and anticancer properties .

Preparation Methods

The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the acylation of the triazole with 2-chloro-4,6-dimethylphenylacetyl chloride under basic conditions .

Chemical Reactions Analysis

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antifungal, antibacterial, and anticancer properties, making it a valuable tool in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity. Additionally, the compound can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The exact molecular pathways and targets may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide include other triazole derivatives such as:

    Fluconazole: A well-known antifungal agent.

    Itraconazole: Another antifungal compound with a broader spectrum of activity.

    Voriconazole: Known for its effectiveness against a wide range of fungal infections.

What sets 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C20H22ClN5O2S

Molecular Weight

431.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C20H22ClN5O2S/c1-4-28-15-7-5-14(6-8-15)19-24-25-20(26(19)22)29-11-17(27)23-18-13(3)9-12(2)10-16(18)21/h5-10H,4,11,22H2,1-3H3,(H,23,27)

InChI Key

YLYWMJLHUXSZKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Cl)C)C

Origin of Product

United States

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